2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE
Description
2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as a methylthio group, a phenoxyphenylamino group, and a phenyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
2-methylsulfanyl-4-(4-phenoxyanilino)-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-30-24-27-22(17-8-4-2-5-9-17)21(16-25)23(28-24)26-18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-15H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSFQDAJXJMOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Attachment of the Phenoxyphenylamino Group: This step involves the coupling of a phenoxyphenylamine derivative with the pyrimidine core, typically using a palladium-catalyzed cross-coupling reaction.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be formed by the reaction of the corresponding aldehyde with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, aldehydes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-4-[(4-methoxyphenyl)amino]-6-phenylpyrimidine-5-carbonitrile
- 2-(Methylthio)-4-[(4-chlorophenyl)amino]-6-phenylpyrimidine-5-carbonitrile
- 2-(Methylthio)-4-[(4-fluorophenyl)amino]-6-phenylpyrimidine-5-carbonitrile
Uniqueness
2-(METHYLSULFANYL)-4-[(4-PHENOXYPHENYL)AMINO]-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to the presence of the phenoxyphenylamino group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
